Nafoxidine hydrochloride

Catalog No.
S536605
CAS No.
1847-63-8
M.F
C29H32ClNO2
M. Wt
462.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafoxidine hydrochloride

CAS Number

1847-63-8

Product Name

Nafoxidine hydrochloride

IUPAC Name

1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride

Molecular Formula

C29H32ClNO2

Molecular Weight

462.0 g/mol

InChI

InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H

InChI Key

HJOOGTROABIIIU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl

Synonyms

Hydrochloride, Nafoxidine, Nafoxidine, Nafoxidine Hydrochloride, U 11,100A, U 11000A, U-11,100A, U-11000A, U11,100A, U11000A

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl
  • Estrogen Receptor Antagonist

    Nafoxidine hydrochloride functions as a selective antagonist for estrogen receptors Source: sprzedawca [Nafoxidine Hydrochloride (CP-5600) - Premium Quality Estrogen Receptor Antagonist: ]. This means it binds to estrogen receptors and prevents the natural hormone estrogen from exerting its effects. This property allows researchers to study the specific consequences of estrogen signaling in various biological systems.

  • Understanding Estrogen's Role in Cancer

    Estrogen receptors play a complex role in the development and progression of certain cancers, particularly breast and endometrial cancers. By employing nafoxidine hydrochloride, researchers can investigate how blocking estrogen receptors influences the growth and behavior of cancer cells Source: sprzedawca [Nafoxidine Hydrochloride (CP-5600) - Premium Quality Estrogen Receptor Antagonist: ]. This knowledge is crucial for developing potential therapeutic strategies targeting estrogen receptors in cancer treatment.

  • Estrogen Signaling Pathways

    Estrogen binding to its receptors triggers a cascade of cellular events. Scientists can utilize nafoxidine hydrochloride to dissect these signaling pathways and understand how estrogen regulates various cellular functions, such as proliferation, differentiation, and survival Source: sprzedawca [Nafoxidine Hydrochloride (CP-5600) - Premium Quality Estrogen Receptor Antagonist: ]. This knowledge can provide insights into various biological processes influenced by estrogen.

  • Drug Discovery Applications

    The ability of nafoxidine hydrochloride to block estrogen receptors makes it a valuable tool for screening and identifying novel therapeutic agents. Researchers can employ it to assess potential drugs that might target estrogen receptors for various conditions beyond cancer Source: sprzedawca [Nafoxidine Hydrochloride (CP-5600) - Premium Quality Estrogen Receptor Antagonist: ]. This can accelerate the discovery and development of new medications.

Nafoxidine hydrochloride is a nonsteroidal selective estrogen receptor modulator, belonging to the triphenylethylene class of compounds. It was initially developed for the treatment of advanced breast cancer in the 1970s but was never marketed due to significant side effects. The compound has a molecular formula of C29H32ClNO2C_{29}H_{32}ClNO_{2} and a molar mass of approximately 425.572g/mol425.572\,g/mol . Nafoxidine acts as a partial estrogen antagonist, competing with endogenous estrogen for binding to estrogen receptors, and exhibits a long nuclear retention time of 24 to 48 hours or more .

Nafoxidine hydrochloride acts as a partial estrogen antagonist. This means it can bind to estrogen receptors but produce a weaker effect compared to natural estrogen. In breast tissue, this can potentially inhibit the growth of cancer cells that rely on estrogen for proliferation [].

, including:

  • Oxidation: Nafoxidine can be oxidized under specific conditions, leading to different derivatives .
  • Condensation Reactions: The synthesis involves Lewis acid-mediated coupling reactions, which facilitate the formation of the compound from simpler precursors .
  • Dehydrogenation: This reaction can occur during its synthesis or modification processes.

These reactions are crucial for both its synthesis and potential modifications for therapeutic applications.

Nafoxidine exhibits notable biological activities, primarily as an estrogen receptor modulator. It has been shown to:

  • Act as a partial antiestrogen, effectively competing with estrogen for receptor binding .
  • Induce oxidative stress and activate signaling pathways such as protein kinase C and calcium signaling, which may contribute to its antitumor activity .
  • Demonstrate efficacy in clinical trials for breast cancer treatment, although it was associated with side effects like ichthyosis and phototoxicity, leading to its discontinuation .

The synthesis of Nafoxidine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole.
  • Lewis Acid-Mediated Coupling: A one-pot coupling reaction is conducted in the presence of a Lewis acid catalyst (e.g., hafnium chloride) to form an intermediate .
  • Iodocarbocyclization: This step involves cyclization followed by the elimination of hydrogen iodide.
  • Purification: The crude product is purified using thin-layer chromatography to yield Nafoxidine hydrochloride in high purity .

Nafoxidine hydrochloride has been explored primarily in the context of breast cancer treatment due to its ability to modulate estrogen receptor activity. Although it was never marketed, its potential applications include:

  • Antitumor Therapy: As a selective estrogen receptor modulator, it could be used in therapies targeting hormone-sensitive tumors.
  • Research Tool: It serves as a compound for studying estrogen receptor function and signaling pathways in various biological contexts.

Studies on Nafoxidine hydrochloride have revealed several interactions:

  • Estrogen Receptor Binding: Nafoxidine competes with estrogen for binding sites on estrogen receptors, influencing downstream signaling pathways .
  • Side Effects Profile: Clinical trials indicated that while effective, Nafoxidine caused significant side effects such as skin reactions and hair loss, necessitating further investigation into its safety profile .

Nafoxidine hydrochloride shares structural and functional similarities with other compounds in the triphenylethylene class. Key comparisons include:

Compound NameTypeUnique Features
TamoxifenSelective Estrogen Receptor ModulatorWidely used in clinical practice; lower side effects compared to Nafoxidine
ClomifeneSelective Estrogen Receptor ModulatorPrimarily used for fertility treatments; different mechanism of action
EthamoxytriphetolSelective Estrogen Receptor ModulatorOlder compound; associated with psychotic episodes

Nafoxidine's uniqueness lies in its specific side effect profile and its long-lasting action on estrogen receptors compared to these other compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

461.2121570 g/mol

Monoisotopic Mass

461.2121570 g/mol

Heavy Atom Count

33

UNII

SU8WBD61G1

Related CAS

1845-11-0 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pharmacology

Nafoxidine Hydrochloride is the hydrochloride salt of the partial estrogen antagonist nafoxidine. Nafoxidine competes with endogenous estrogen for binding to specific estrogen receptors. This agent also inhibits angiogenesis in some tissues by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF); paradoxically, it may enhance angiogenesis in uterine tissue. Nafoxidine also induces oxidative stress, protein kinase C and calcium signaling. (NCI04)

MeSH Pharmacological Classification

Estrogen Antagonists

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

1847-63-8

Wikipedia

Nafoxidine hydrochloride

Dates

Modify: 2023-08-15

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